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Compound of Interest

Compound Name: Dimethyl 5-chloroisophthalate

Cat. No.: B1346161 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Dimethyl 5-
chloroisophthalate (CAS No: 20330-90-9), a compound of interest in various chemical and

pharmaceutical research fields. The following sections present its mass spectrometry, nuclear

magnetic resonance (NMR), and infrared (IR) spectroscopy data. While experimental mass

spectrometry data is available, the NMR and IR data are predicted based on established

principles of substituent effects on the parent molecule, dimethyl isophthalate. This guide also

includes detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary
The quantitative spectroscopic data for Dimethyl 5-chloroisophthalate are summarized in the

tables below for easy reference and comparison.

Mass Spectrometry Data (Experimental)
The mass spectrum for Dimethyl 5-chloroisophthalate was obtained from the NIST Mass

Spectrometry Data Center. The spectrum exhibits a characteristic fragmentation pattern for an

aromatic ester containing a chlorine atom.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1346161?utm_src=pdf-interest
https://www.benchchem.com/product/b1346161?utm_src=pdf-body
https://www.benchchem.com/product/b1346161?utm_src=pdf-body
https://www.benchchem.com/product/b1346161?utm_src=pdf-body
https://www.benchchem.com/product/b1346161?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346161?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z (Mass-to-Charge Ratio) Relative Intensity (%) Proposed Fragment

228 65 [M]+• (Molecular ion, ³⁵Cl)

230 21 [M+2]+• (Isotope peak, ³⁷Cl)

197 100 [M - OCH₃]+

169 45 [M - COOCH₃]+

134 30 [C₇H₃ClO]⁺

103 25 [C₇H₄O]⁺

¹H NMR Spectroscopic Data (Predicted)
The following ¹H NMR data are predicted for a solution in CDCl₃, with TMS as the internal

standard. The predictions are based on the known spectrum of dimethyl isophthalate and the

established substituent chemical shift (SCS) effects of a chlorine atom on a benzene ring.

Chemical Shift

(δ, ppm)
Multiplicity

Coupling

Constant (J,

Hz)

Integration Assignment

~8.60 t ~1.6 1H H-2

~8.20 d ~1.6 2H H-4, H-6

~3.95 s - 6H 2 x -OCH₃

¹³C NMR Spectroscopic Data (Predicted)
The predicted ¹³C NMR data are based on a CDCl₃ solution. The chemical shifts are referenced

to TMS.
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Chemical Shift (δ, ppm) Assignment

~165.5 C=O

~134.8 C-5 (C-Cl)

~134.0 C-2

~131.5 C-1, C-3

~129.0 C-4, C-6

~52.8 -OCH₃

Infrared (IR) Spectroscopy Data (Predicted)
The predicted significant IR absorption bands for Dimethyl 5-chloroisophthalate are listed

below. These are based on characteristic frequencies for aromatic esters and halogenated

aromatic compounds.

Frequency (cm⁻¹) Intensity Vibration Type

3100-3000 Medium Aromatic C-H Stretch

2960-2850 Medium Aliphatic C-H Stretch (-OCH₃)

1730-1715 Strong C=O Stretch (Ester)

1600, 1450 Medium-Strong Aromatic C=C Bending

1300-1200 Strong C-O Stretch (Ester)

800-600 Strong C-Cl Stretch

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These

represent standard procedures for the analysis of solid organic compounds like Dimethyl 5-
chloroisophthalate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Approximately 5-25 mg of Dimethyl 5-chloroisophthalate is

accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃)

in a clean, dry vial.[1][2] A small amount of an internal standard, such as tetramethylsilane

(TMS), is added for chemical shift referencing (δ = 0.00 ppm).[3] The solution is then

transferred into a high-quality 5 mm NMR tube.[1]

Data Acquisition: The NMR tube is placed in the spectrometer's probe. The magnetic field is

"locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is then

optimized through a process called "shimming" to achieve the best possible resolution.

¹H NMR: A standard one-dimensional proton NMR experiment is run. A sufficient number of

scans are acquired to obtain a good signal-to-noise ratio.

¹³C NMR: A proton-decoupled ¹³C NMR experiment is performed. Due to the low natural

abundance of ¹³C, a larger number of scans and a longer acquisition time are typically

required compared to ¹H NMR.

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate

the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and the

chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy
Sample Preparation (Thin Solid Film Method): A small amount of solid Dimethyl 5-
chloroisophthalate (approx. 50 mg) is dissolved in a few drops of a volatile solvent like

methylene chloride or acetone.[4] A drop of this solution is applied to the surface of an IR-

transparent salt plate (e.g., KBr or NaCl). The solvent is allowed to evaporate completely,

leaving a thin, solid film of the compound on the plate.[4]

Data Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer. A

background spectrum of the clean, empty salt plate is first recorded. The IR spectrum of the

sample is then acquired by passing an infrared beam through the thin film.

Data Processing: The instrument's software automatically subtracts the background

spectrum from the sample spectrum to produce the final infrared spectrum, which is typically

plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
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Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct

insertion probe for solid samples or after separation by gas chromatography (GC-MS). For

solid analysis, the sample is heated in a vacuum to induce vaporization.

Ionization: The gaseous sample molecules are ionized. Electron Impact (EI) is a common

method where a high-energy electron beam bombards the molecules, knocking off an

electron to form a molecular ion (M⁺•).[5][6]

Mass Analysis: The newly formed ions are accelerated by an electric field and then deflected

by a magnetic field. The degree of deflection depends on the mass-to-charge ratio (m/z) of

each ion.[6]

Detection: A detector records the abundance of ions at each m/z value. The resulting data is

plotted as a mass spectrum, showing relative intensity versus m/z.[5] The most intense peak

is designated as the base peak and is assigned a relative intensity of 100%.[5]

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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General Workflow for Spectroscopic Analysis of an Organic Compound
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Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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